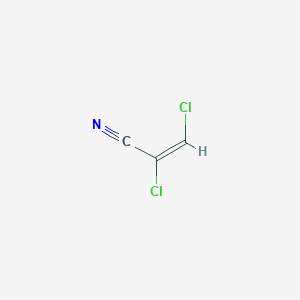![molecular formula C20H40N2O13S B13806674 (R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinine bisulfate heptahydrate is a crystalline compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. This compound is primarily known for its antimalarial properties and has been used in the treatment of malaria for centuries. Quinine bisulfate heptahydrate is also utilized in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Quinine bisulfate heptahydrate is synthesized by reacting quinine with sulfuric acid in the presence of water. The reaction typically involves dissolving quinine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form quinine bisulfate. The addition of water results in the formation of the heptahydrate form. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of quinine bisulfate heptahydrate follows a similar synthetic route but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its conversion to quinine bisulfate through the addition of sulfuric acid. The resulting solution is then crystallized to obtain quinine bisulfate heptahydrate. The industrial process emphasizes efficiency, cost-effectiveness, and adherence to regulatory standards .
化学反应分析
Types of Reactions: Quinine bisulfate heptahydrate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Substitution reactions involve replacing functional groups in the quinine molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Substituted quinine derivatives with altered functional groups.
科学研究应用
Quinine bisulfate heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Employed in studies related to cell signaling and enzyme inhibition.
Medicine: Continues to be a critical antimalarial drug, especially in regions with chloroquine-resistant malaria strains.
Industry: Utilized in the production of tonic water and other beverages to impart a bitter taste
作用机制
The antimalarial activity of quinine bisulfate heptahydrate is primarily due to its ability to interfere with the malaria parasite’s ability to break down and digest hemoglobin. Quinine accumulates in the parasite’s food vacuole, where it inhibits heme polymerase, leading to the accumulation of toxic heme. This disrupts the parasite’s metabolic processes, ultimately leading to its death .
相似化合物的比较
Quinine Sulfate: Another salt form of quinine used for similar antimalarial purposes.
Quinidine: A stereoisomer of quinine used primarily as an antiarrhythmic agent.
Chloroquine: A synthetic derivative with a similar mechanism of action but different chemical structure.
Comparison:
Quinine Bisulfate Heptahydrate vs. Quinine Sulfate: Both compounds are effective antimalarials, but quinine bisulfate heptahydrate is often preferred for its solubility and stability.
Quinine Bisulfate Heptahydrate vs. Quinidine: While both share similar chemical structures, quinidine is more commonly used for cardiac arrhythmias rather than malaria.
Quinine Bisulfate Heptahydrate vs. Chloroquine: Chloroquine is a synthetic compound with a broader spectrum of activity but has faced significant resistance issues, unlike quinine
Quinine bisulfate heptahydrate remains a vital compound in both medical and scientific fields, offering unique properties and applications that continue to be explored and utilized.
属性
分子式 |
C20H40N2O13S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate |
InChI |
InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14+,19+,20-;;;;;;;;/m1......../s1 |
InChI 键 |
MMZACAMEMISONC-AXFKBYOFSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


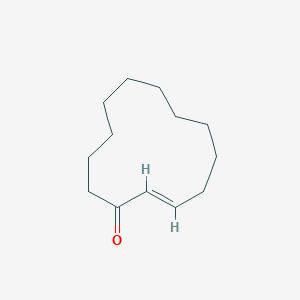
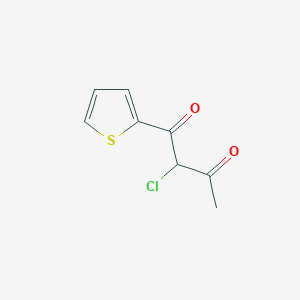
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
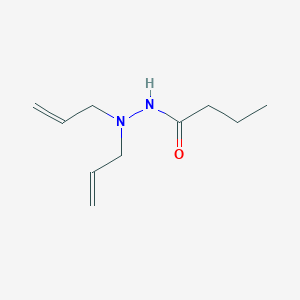
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
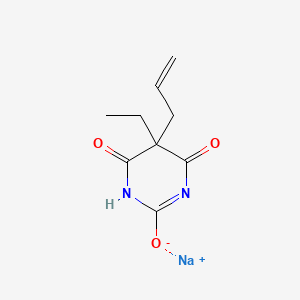
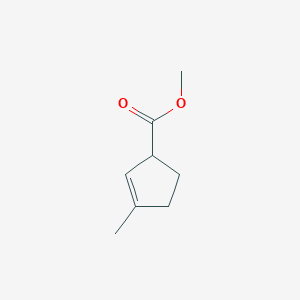
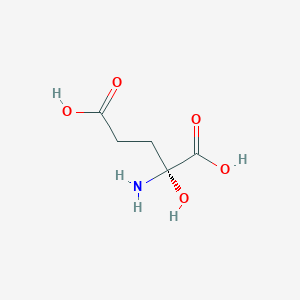
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)


